2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-: is a chemical compound with the following properties:
IUPAC Name: 4-amino-5-bromo-2-thiophenecarboxylic acid
Molecular Formula: CHBrNOS
Molecular Weight: 222.06 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto the thiophene ring. Specific methods may vary, but a common approach is the reaction of 2-bromo-4-nitrothiophene with an amine (such as 2-aminopyridine) followed by reduction of the nitro group to the amino group.
Reaction Conditions::Amination: 2-bromo-4-nitrothiophene reacts with 2-aminopyridine in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Reduction: The nitro group is reduced to the amino group using a reducing agent (e.g., SnCl or Fe) in an appropriate solvent.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the pyridine ring can be modified via substitution reactions.
Reduction: The nitro group can be reduced to the amino group.
Amination: 2-aminopyridine, base, elevated temperature.
Reduction: Reducing agents (SnCl, Fe), appropriate solvent.
Major Products:: The major product is 4-(4-amino-2-pyridinyl)-2-thiophenecarboxylic acid.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to heterocyclic compounds and their biological activities.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory or antimicrobial properties).
Industry: As an intermediate in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent and may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Remember that scientific advancements continually expand our understanding of compounds, so ongoing research is essential.
Properties
CAS No. |
893730-35-3 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-(4-aminopyridin-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
FRIKOWQFDKCMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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